N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. The process begins with the formation of the tricyclo[3.3.1.1~3,7~]decane scaffold through a Diels-Alder reaction, followed by a series of functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A structurally similar compound used in various chemical applications.
Adamantane: Another tricyclic compound with applications in medicinal chemistry and materials science.
Uniqueness
N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of the iodine atom and the pyrazole ring, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C16H22IN3O |
---|---|
Molecular Weight |
399.27 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-iodo-N,1-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22IN3O/c1-19-9-13(17)14(18-19)15(21)20(2)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,3-8H2,1-2H3 |
InChI Key |
YGKWDYRNQRPENX-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)I |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)I |
Origin of Product |
United States |
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